molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075
Key on ui cas rn: 84449-80-9
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750688

Procedure details

To a 2000 gallon tank were added: 1320 L of amyl acetate, 167.42 kg of methyl 4-hydroxybenzoate, 408.6 kg of potassium carbonate, and 283.5 kg of β-chloroethylpiperidine hydrochloride. The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis indicated complete consumption of the methyl 4-hydroxybenzoate. The tank was cooled to less than 50° C. 880 L of deionized water were added to the tank. The layers were separated and the aqueous layer was discarded. In a glass lined tank was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water. The acid mixture was combined with the organic layer. The layers were separated and the organic layer was discarded. The mixture of the intermediate ester in aqueous acid heated to reflux until HPLC suggested no further consumption of the ester (13 hours). The mixture was cooled to less than 40° C. 550 L of acetone was added to the mixture and the mixture was cooled to 0° C.-5° C. and stirred for 1 hour. The product was collected by filtration on a centrifuge. The wet cake was rinsed on the centrifuge with 400 L of acetone. The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury. Yield was 91% of theoretical.
Quantity
167.42 kg
Type
reactant
Reaction Step One
Quantity
408.6 kg
Type
reactant
Reaction Step Two
Quantity
283.5 kg
Type
reactant
Reaction Step Three
Quantity
1320 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[Cl:19][CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C(OCCCCC)(=O)C>[ClH:19].[N:22]1([CH2:21][CH2:20][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
167.42 kg
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
408.6 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
283.5 kg
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
1320 L
Type
solvent
Smiles
C(C)(=O)OCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 2000 gallon tank were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis
Duration
5 h
CUSTOM
Type
CUSTOM
Details
consumption of the methyl 4-hydroxybenzoate
TEMPERATURE
Type
TEMPERATURE
Details
The tank was cooled to less than 50° C
ADDITION
Type
ADDITION
Details
880 L of deionized water were added to the tank
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The mixture of the intermediate ester in aqueous acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until HPLC
CUSTOM
Type
CUSTOM
Details
no further consumption of the ester (13 hours)
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to less than 40° C
ADDITION
Type
ADDITION
Details
550 L of acetone was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.-5° C.
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration on a centrifuge
WASH
Type
WASH
Details
The wet cake was rinsed on the centrifuge with 400 L of acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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